

An In-depth Technical Guide to Beta-Funaltrexamine (β -FNA): Chemical Structure and Properties

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Compound of Interest

Compound Name: *beta-Funaltrexamine*

Cat. No.: *B1242716*

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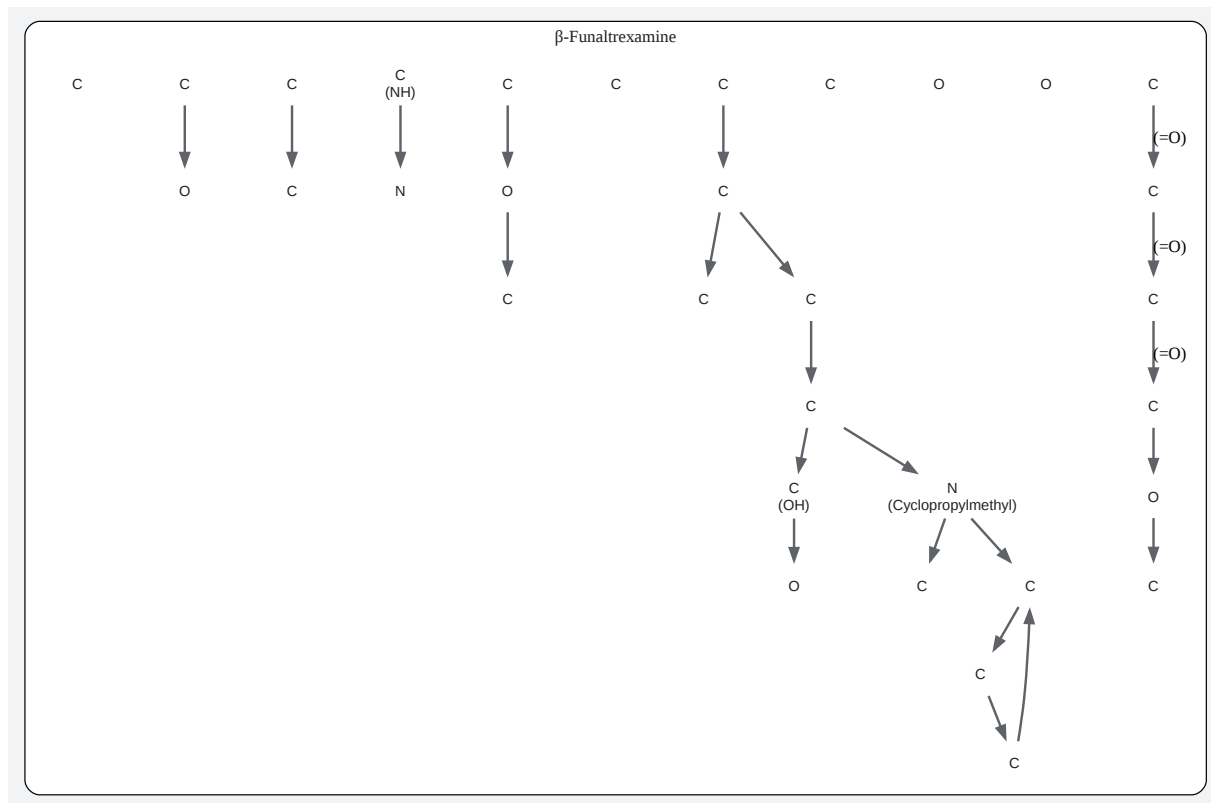
Introduction

Beta-funaltrexamine (β -FNA) is a potent and selective antagonist of the μ -opioid receptor (MOR).^[1] It is a derivative of naltrexone and is characterized by its irreversible binding to the MOR, making it an invaluable tool in pharmacological research to study the role of μ -opioid receptors in various physiological and pathological processes.^[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to β -FNA.

Chemical Structure and Properties

β -FNA's chemical structure is based on the morphinan skeleton, similar to other opioid compounds. Its systematic IUPAC name is methyl (2E)-4-[[[(5 α ,6 β)-17-(cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]amino]-4-oxo-2-butenate.^[2]

Chemical Structure Visualization



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Caption: Chemical structure of **beta-funaltrexamine**.

Physicochemical and Pharmacological Properties

Property	Value	Reference
IUPAC Name	Methyl (2E)-4-[[[(5 α ,6 β)-17-(cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]amino}-4-oxo-2-butenolate	[2]
Chemical Formula	C ₂₅ H ₃₀ N ₂ O ₆	[3]
Molar Mass	454.52 g/mol	[3]
CAS Number	72782-05-9	[3]
SMILES	<chem>COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O</chem>	[3]
Solubility	Soluble to 20 mM in water with gentle warming and to 100 mM in DMSO.	[4]
Storage Temperature	-20°C	[4]
μ -Opioid Receptor (MOR) Ki	2.2 nM	[2]
δ -Opioid Receptor (DOR) Ki	78 nM	[2]
κ -Opioid Receptor (KOR) Ki	14 nM	[2]
Mechanism of Action	Irreversible antagonist at MOR, reversible agonist at KOR	[1]

Experimental Protocols

Competitive Radioligand Binding Assay for Determining β -FNA Affinity

This protocol outlines a standard procedure to determine the binding affinity (K_i) of β -FNA for the μ -opioid receptor using a competitive radioligand binding assay.

Materials:

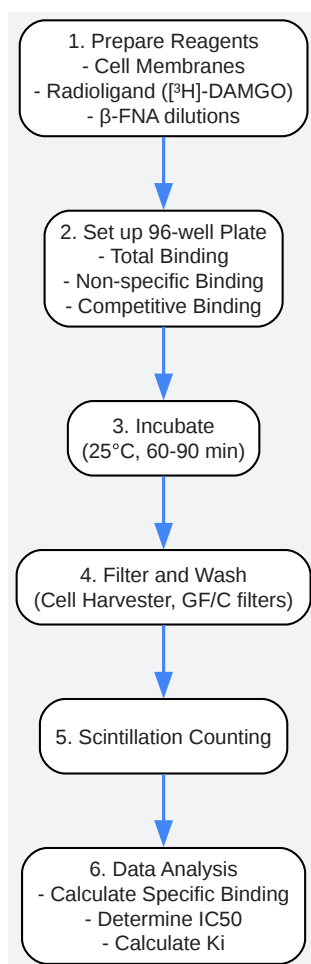
- Cell Membranes: Membranes prepared from cells expressing the μ -opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).
- Radioligand: A high-affinity μ -opioid receptor radioligand such as [3 H]-DAMGO.
- Non-labeled Ligand: β -Funaltrexamine (β -FNA).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- 96-well plates.
- Glass fiber filters (e.g., Whatman GF/C).
- Filtration apparatus (Cell Harvester).
- Scintillation counter.

Procedure:

- Membrane Preparation: Thaw the prepared cell membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 50-100 μ g/well.
- Assay Setup: In a 96-well plate, add the following components in triplicate:
 - Total Binding: 50 μ L of assay buffer, 50 μ L of [3 H]-DAMGO (at a concentration near its K_d), and 100 μ L of membrane suspension.
 - Non-specific Binding: 50 μ L of a high concentration of a non-labeled MOR agonist (e.g., 10 μ M DAMGO), 50 μ L of [3 H]-DAMGO, and 100 μ L of membrane suspension.
 - Competitive Binding: 50 μ L of varying concentrations of β -FNA, 50 μ L of [3 H]-DAMGO, and 100 μ L of membrane suspension.

- Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the β -FNA concentration.
 - Determine the IC50 value (the concentration of β -FNA that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Competitive Radioligand Binding Assay



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Caption: Workflow for a competitive radioligand binding assay.

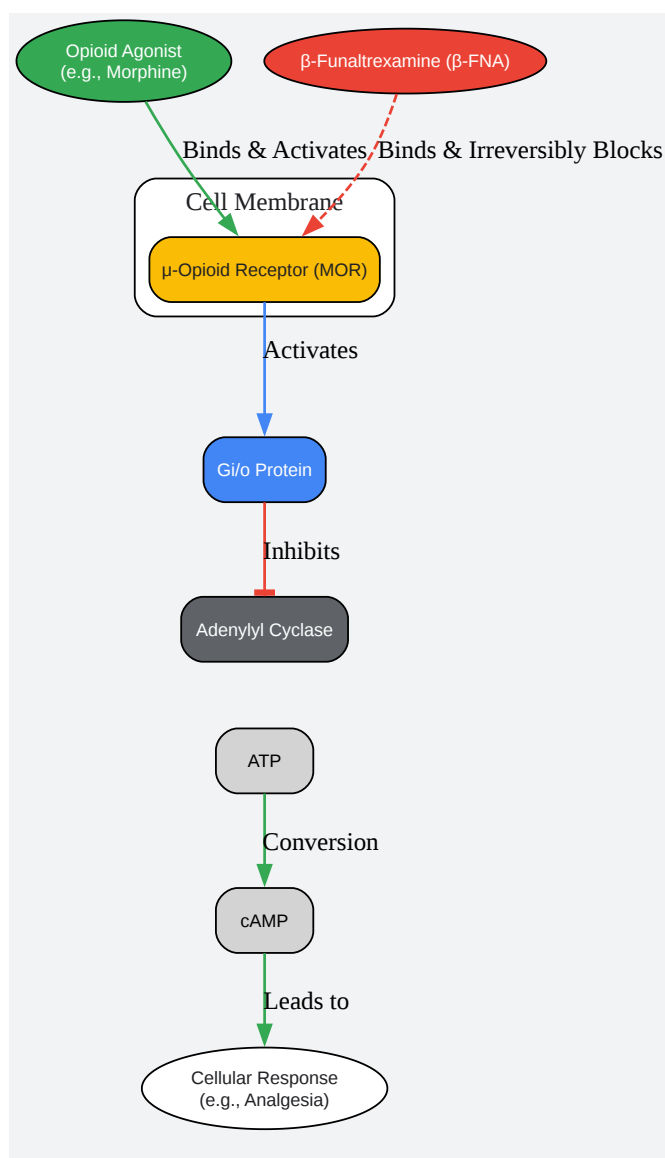
Mechanism of Action and Signaling Pathway

β-FNA acts as an irreversible antagonist at the μ-opioid receptor. This irreversible binding is due to the formation of a covalent bond between the electrophilic fumaramate moiety of β-FNA and a nucleophilic residue within the binding pocket of the MOR. This covalent modification permanently inactivates the receptor.

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to hyperpolarization of the neuron and reduced neurotransmitter release. As an antagonist, β-FNA binds to the MOR but does not induce this signaling cascade. By

irreversibly blocking the receptor, it prevents agonists from binding and initiating these downstream effects.

Mu-Opioid Receptor Signaling Pathway and the Effect of β -FNA



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Caption: Mu-opioid receptor signaling and β -FNA's antagonistic action.

Conclusion

Beta-funaltrexamine is a critical pharmacological tool for the study of μ -opioid receptor function. Its irreversible antagonism allows for the selective and long-lasting inactivation of these receptors, enabling researchers to probe their roles in pain, addiction, and other physiological processes. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this important compound.

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References

- 1. resources.revvity.com [resources.revvity.com]
- 2. Alkylation of mu opioid receptors by beta-funaltrexamine in vivo: comparison of the effects on in situ binding and heroin self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation with beta-funaltrexamine suggests differences between mu-opioid receptor systems in guinea-pig brain and myenteric-plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
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